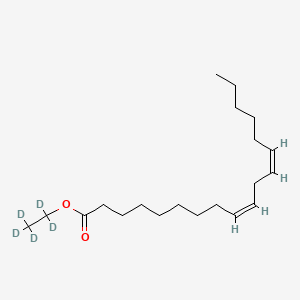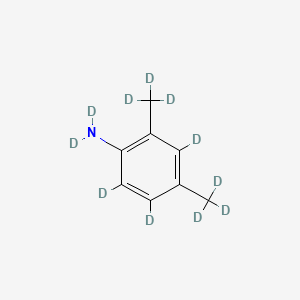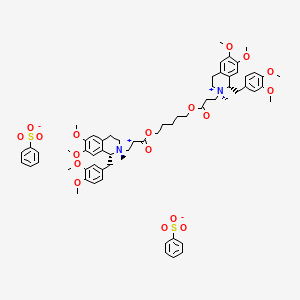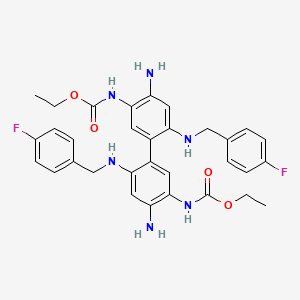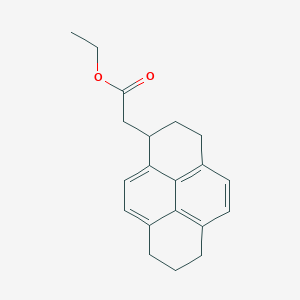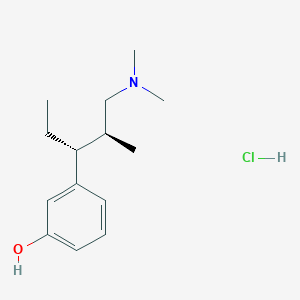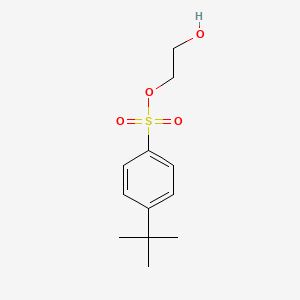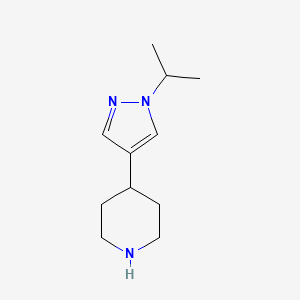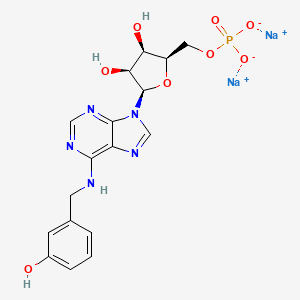
meta-Topolin Riboside-5'-Monophosphate Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Meta-Topolin Riboside-5’-Monophosphate Sodium Salt: is a derivative of meta-topolin, a type of aromatic cytokinin. Cytokinins are plant hormones that promote cell division and growth.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of meta-topolin riboside-5’-monophosphate sodium salt typically involves the ribosylation of meta-topolin followed by phosphorylation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: : Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The process may also include purification steps such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: : Meta-topolin riboside-5’-monophosphate sodium salt can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the molecule .
Applications De Recherche Scientifique
Chemistry: : In chemistry, meta-topolin riboside-5’-monophosphate sodium salt is used as a reference standard for analytical methods and as a reagent in synthetic organic chemistry .
Biology: : In biological research, this compound is used to study cytokinin signaling pathways and their effects on plant growth and development. It is also employed in tissue culture techniques to promote cell division and differentiation .
Medicine: : In medicine, meta-topolin riboside-5’-monophosphate sodium salt has shown potential as a neuroprotective and anticancer agent. It is being investigated for its ability to modulate cell division and apoptosis in various cell lines .
Mécanisme D'action
Mechanism of Action: : Meta-topolin riboside-5’-monophosphate sodium salt exerts its effects by interacting with cytokinin receptors in plant cells. This interaction triggers a signaling cascade that promotes cell division and growth. The compound also influences various molecular targets and pathways involved in cell cycle regulation and stress responses .
Comparaison Avec Des Composés Similaires
Comparison with Other Similar Compounds: : Meta-topolin riboside-5’-monophosphate sodium salt is unique due to its specific hydroxylation pattern and riboside moiety, which enhance its stability and bioactivity compared to other cytokinins like kinetin and benzyladenine .
List of Similar Compounds
- Kinetin
- Benzyladenine
- Isopentenyladenosine
- Trans-zeatin
- Pyratine
Meta-topolin riboside-5’-monophosphate sodium salt stands out for its enhanced stability and bioactivity, making it a valuable tool in both scientific research and industrial applications.
Propriétés
Formule moléculaire |
C17H18N5Na2O8P |
|---|---|
Poids moléculaire |
497.3 g/mol |
Nom IUPAC |
disodium;[(2R,3R,4S,5R)-3,4-dihydroxy-5-[6-[(3-hydroxyphenyl)methylamino]purin-9-yl]oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C17H20N5O8P.2Na/c23-10-3-1-2-9(4-10)5-18-15-12-16(20-7-19-15)22(8-21-12)17-14(25)13(24)11(30-17)6-29-31(26,27)28;;/h1-4,7-8,11,13-14,17,23-25H,5-6H2,(H,18,19,20)(H2,26,27,28);;/q;2*+1/p-2/t11-,13+,14+,17-;;/m1../s1 |
Clé InChI |
KJMNUAAERDYISN-VGTMOFFKSA-L |
SMILES isomérique |
C1=CC(=CC(=C1)O)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H]([C@H]([C@H](O4)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
SMILES canonique |
C1=CC(=CC(=C1)O)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13439534.png)
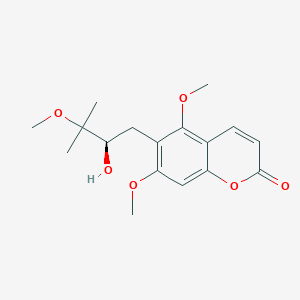
![3-[[(2R,3R,4R,5R)-5-(2-amino-1-methyl-6-oxopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13439547.png)

